molecular formula C18H16ClN3OS B7726592 MFCD06277595

MFCD06277595

Cat. No.: B7726592
M. Wt: 357.9 g/mol
InChI Key: HQOGYGXHKLIARB-UHFFFAOYSA-N
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Description

Based on contextual analysis of structurally similar compounds (e.g., boronic acids, halogenated aromatics), it is hypothesized to belong to a class of organoboron or halogen-substituted aromatic compounds, commonly utilized in Suzuki-Miyaura cross-coupling reactions or as intermediates in pharmaceutical synthesis . Such compounds are characterized by their reactivity, solubility profiles, and applications in medicinal chemistry.

Properties

IUPAC Name

2-anilino-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-6-4-5-13(9-14)10-16-11-21-18(24-16)22-17(23)12-20-15-7-2-1-3-8-15/h1-9,11,20H,10,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOGYGXHKLIARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06277595 involves several steps, each requiring specific reaction conditions. The exact synthetic routes can vary, but they generally include the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.

    Reaction Conditions: These reactions typically require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is formed.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Large-scale reactors and continuous production methods are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

MFCD06277595 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogens or other substituents can be introduced using reagents like halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

MFCD06277595 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which MFCD06277595 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes and pathways.

Comparison with Similar Compounds

The following analysis compares MFCD06277595 (inferred properties) with structurally and functionally analogous compounds from peer-reviewed data.

Structural Analogues

Table 1: Structural and Physicochemical Comparison
Compound (MDL/CAS) Molecular Formula Molecular Weight Key Substituents LogP<sup>a</sup> Solubility (mg/ml) Similarity Score Key Applications
MFCD13195646 (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 2.15 (XLOGP3) 0.24 N/A Cross-coupling reactions
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 Br, Cl, B(OH)₂ 2.15 0.24 0.87 Polymer synthesis
CAS 1533-03-5 (MFCD00039227) C₁₀H₉F₃O 202.17 CF₃, ketone 3.04 (XLOGP3) 0.12 0.95–1.00 Agrochemical intermediates
CAS 277299-70-4 (MFCD09795980) C₁₂H₁₄N₂O 202.25 N-methyl, benzimidazole 2.41 (XLOGP3) 0.13 0.79–0.98 Anticancer agents

<sup>a</sup>LogP values calculated via XLOGP3 methodology.

Key Findings:

Reactivity : Boronic acid derivatives (e.g., MFCD13195646) exhibit higher reactivity in cross-coupling reactions due to the B(OH)₂ group, whereas trifluoromethyl ketones (CAS 1533-03-5) show stability under acidic conditions .

Solubility : Boronic acids have moderate aqueous solubility (0.24 mg/ml), while nitrogen-containing heterocycles (CAS 277299-70-4) display lower solubility (0.13 mg/ml), impacting bioavailability .

Functional Analogues

Table 2: Functional Comparison in Medicinal Chemistry
Compound Target Activity BBB Permeability CYP Inhibition Leadlikeness Score
MFCD13195646 None reported Yes None 1.0
CAS 1533-03-5 Antifungal No None 1.0
CAS 277299-70-4 Antiproliferative Yes CYP1A2 1.0
Key Findings:
  • Druglikeness : All compounds meet leadlikeness criteria (score = 1.0), indicating suitability for further drug development .

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